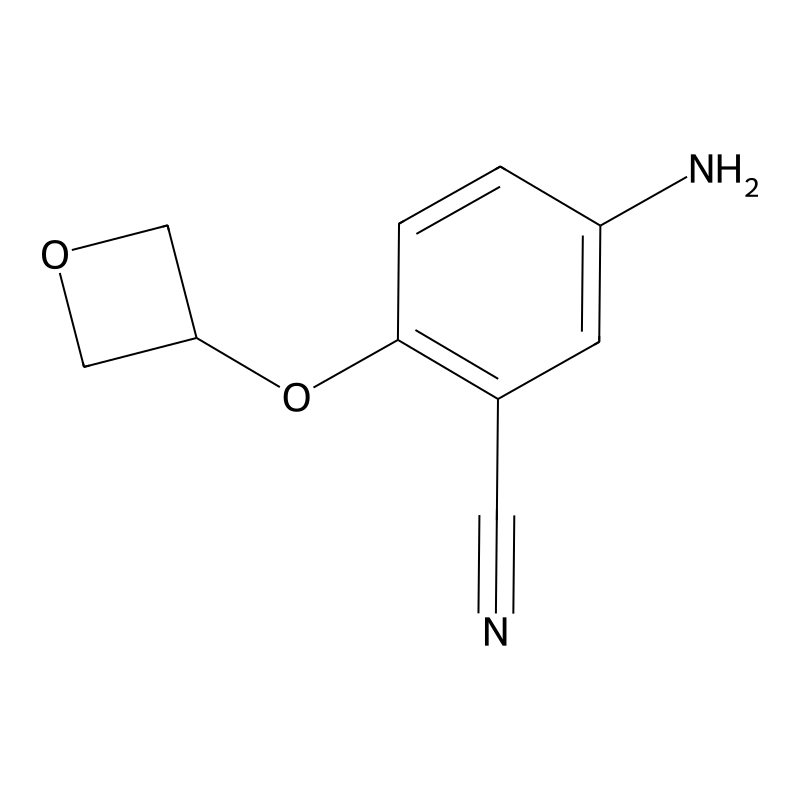

5-Amino-2-(oxetan-3-yloxy)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Amino-2-(oxetan-3-yloxy)benzonitrile is a chemical compound with the molecular formula CHNO. This compound features an amino group, a nitrile group, and an oxetane moiety attached to a benzene ring. The presence of the oxetane ring contributes to its unique structural properties, making it an interesting candidate for various chemical and biological applications. The compound is classified under the category of benzonitriles, which are known for their diverse functionalities in medicinal chemistry and organic synthesis .

The chemical behavior of 5-Amino-2-(oxetan-3-yloxy)benzonitrile can be analyzed through various types of reactions:

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution, enabling further functionalization at various positions on the benzene ring.

- Oxetane Ring Opening: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of new derivatives that may exhibit different biological activities .

Research indicates that compounds containing oxetane rings, including 5-Amino-2-(oxetan-3-yloxy)benzonitrile, exhibit promising biological activities. These include:

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications.

- Photodynamic Therapy Potential: Similar compounds have shown efficacy as photosensitizers in photodynamic therapy, which could be relevant for cancer treatment due to their ability to generate reactive oxygen species upon light activation .

Several synthetic routes have been explored for the preparation of 5-Amino-2-(oxetan-3-yloxy)benzonitrile:

- Oxetane Formation: The synthesis often begins with the formation of the oxetane ring from suitable precursors using methods such as cyclization reactions.

- Amination: Following the formation of the oxetane, an amino group can be introduced through nucleophilic substitution or direct amination processes.

- Benzonitrile Functionalization: The final step typically involves nitrilation of the benzene ring or coupling reactions that yield the desired benzonitrile structure .

5-Amino-2-(oxetan-3-yloxy)benzonitrile has potential applications in several fields:

- Pharmaceutical Development: Its structural features make it suitable for drug development, particularly in creating novel therapeutic agents.

- Agricultural Chemistry: Similar compounds are often utilized in herbicides and pesticides due to their efficacy against various plant pathogens.

- Material Science: The unique properties of oxetanes may also lend themselves to applications in polymer chemistry and materials science.

Interaction studies involving 5-Amino-2-(oxetan-3-yloxy)benzonitrile could focus on:

- Protein Binding Affinity: Understanding how this compound interacts with biological macromolecules can provide insights into its mechanism of action.

- Metabolic Pathways: Investigating how this compound is metabolized in biological systems could reveal its pharmacokinetic properties and potential side effects.

- Synergistic Effects with Other Compounds: Evaluating its interactions with existing drugs may uncover new therapeutic combinations .

Several compounds share structural similarities with 5-Amino-2-(oxetan-3-yloxy)benzonitrile. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-(oxetan-3-yloxy)benzonitrile | Bromine atom substitution | Potentially enhanced reactivity due to bromine's electronegativity |

| 5-Amino-2-(oxolan-3-yloxy)benzonitrile | Oxolane instead of oxetane | Different ring stability and reactivity |

| 5-Amino-2-(thiazol-4-yloxy)benzonitrile | Thiazole ring substitution | Distinct biological activity profiles due to sulfur presence |

These comparisons highlight the unique characteristics of 5-Amino-2-(oxetan-3-yloxy)benzonitrile, particularly its specific oxetane structure that may confer unique properties not found in its analogs .

Proton Nuclear Magnetic Resonance Chemical Shifts

5-Amino-2-(oxetan-3-yloxy)benzonitrile exhibits characteristic proton nuclear magnetic resonance patterns reflecting its structural components: the benzonitrile aromatic system, the amino substituent, and the oxetane ring linkage. The compound possesses the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol [1] [2].

The oxetane ring protons generate distinctive resonances in the 1H nuclear magnetic resonance spectrum. The oxetane ring methylene protons typically appear as doublets in the chemical shift range of 4.5-5.5 ppm . For related oxetan-3-yloxy compounds, the oxetane ring protons exhibit characteristic multiplicities due to the strained four-membered ring structure [5] [6]. The oxetane CH proton (H-3) appears as a multiplet around 4.6-4.8 ppm, while the two sets of CH₂ protons show complex coupling patterns due to their diastereotopic nature [5].

The aromatic protons of the benzonitrile system demonstrate specific chemical shift patterns influenced by the electron-donating amino group and the electron-withdrawing nitrile group. Based on studies of related aminobenzonitriles, the meta proton (H-4) relative to the amino group appears as a doublet around 6.6-6.9 ppm [7] [8]. The ortho proton (H-6) adjacent to the amino group exhibits characteristic upfield shifts due to the electron-donating effects, appearing around 6.4-6.7 ppm [7]. The proton ortho to the nitrile group (H-3) demonstrates downfield shifts, typically appearing around 7.2-7.5 ppm [7].

The amino group protons appear as a broad singlet in the range of 4.0-4.5 ppm, with the exact position dependent on solvent conditions and hydrogen bonding interactions [7] [8]. In deuterated chloroform, these amino protons may exhibit variable chemical shifts due to rapid exchange processes.

Carbon-13 Nuclear Magnetic Resonance Spectral Characteristics

The ¹³C nuclear magnetic resonance spectrum of 5-Amino-2-(oxetan-3-yloxy)benzonitrile provides detailed structural information about the carbon framework. The nitrile carbon exhibits characteristic resonance around 118-120 ppm, consistent with aromatic nitriles [9] [10]. This carbon appears as a singlet due to the quadrupolar relaxation effects of the nitrogen nucleus .

The oxetane ring carbons demonstrate distinctive chemical shifts reflecting the strained cyclic structure. The oxetane CH carbon (C-3) appears around 78-80 ppm, while the two CH₂ carbons resonate in the range of 78-82 ppm [6] [1]. These chemical shifts are characteristic of oxetane ring systems and reflect the electron-withdrawing effect of the oxygen atom within the strained ring structure [11].

The aromatic carbons exhibit chemical shifts influenced by the substituent effects. The ipso carbon bearing the amino group (C-5) appears around 150-155 ppm, reflecting the electron-donating character of the amino substituent [12] [9]. The carbon bearing the nitrile group (C-2) resonates around 110-115 ppm, while the carbon bearing the oxetane linkage (C-1) appears around 155-160 ppm [12]. The remaining aromatic carbons appear in the typical aromatic region of 125-135 ppm [9].

Nitrogen-15 Nuclear Magnetic Resonance Assignments

The ¹⁵N nuclear magnetic resonance spectrum provides valuable information about the nitrogen environments in 5-Amino-2-(oxetan-3-yloxy)benzonitrile. The nitrile nitrogen exhibits characteristic resonance around -120 to -130 ppm relative to external nitromethane standard [8]. This chemical shift is typical for aromatic nitriles and reflects the sp-hybridized nitrogen environment within the triple bond [8].

The amino nitrogen demonstrates characteristic resonance patterns influenced by the aromatic substitution pattern. Primary aromatic amines typically exhibit ¹⁵N chemical shifts in the range of -320 to -330 ppm [8]. The exact position depends on the electronic environment created by the other substituents on the aromatic ring. The presence of the electron-withdrawing nitrile group and the electron-donating oxetane linkage creates a complex electronic environment that influences the amino nitrogen chemical shift [8].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Peak Characteristics

5-Amino-2-(oxetan-3-yloxy)benzonitrile exhibits a molecular ion peak at m/z 190, corresponding to its molecular formula C₁₀H₁₀N₂O₂ [1] [2]. The molecular ion peak intensity reflects the stability of the radical cation formed upon electron impact ionization. The presence of the benzonitrile system provides aromatic stabilization, while the oxetane ring represents a potentially labile structural element under mass spectrometric conditions [13].

The nitrogen rule applies to this compound, as it contains two nitrogen atoms (even number), resulting in an even molecular weight [14]. This characteristic helps distinguish the compound from related structures with odd numbers of nitrogen atoms.

Primary Fragmentation Pathways

The mass spectrometric fragmentation of 5-Amino-2-(oxetan-3-yloxy)benzonitrile follows several characteristic pathways. The oxetane ring represents a primary fragmentation site due to the ring strain inherent in the four-membered cyclic structure [15]. Cleavage of the C-O bond within the oxetane ring occurs readily under electron impact conditions, leading to the formation of fragment ions characteristic of the oxetane moiety [15].

The benzonitrile system undergoes characteristic fragmentation patterns observed in related aromatic nitriles. Loss of hydrogen cyanide (HCN, 27 mass units) represents a major fragmentation pathway, resulting in the formation of benzyne radical cations at m/z 163 [13]. This fragmentation pathway is well-documented for benzonitrile derivatives and provides diagnostic information about the nitrile functionality [13].

The amino group participates in fragmentation through α-cleavage processes characteristic of aromatic amines. Loss of the amino group as NH₂ (16 mass units) or NH₃ (17 mass units) produces fragments that retain the oxetane-benzonitrile framework [14]. These fragmentation patterns are consistent with the behavior of primary aromatic amines under mass spectrometric conditions.

Secondary Fragmentation Processes

Secondary fragmentation processes involve the further decomposition of primary fragment ions. The benzyne radical cations formed through hydrogen cyanide loss undergo additional fragmentation to produce smaller aromatic fragments [13]. These processes follow well-established pathways for aromatic systems and provide structural information about the benzene ring substitution pattern.

The oxetane-derived fragments undergo ring-opening reactions that produce linear alkyl fragments. The strained nature of the oxetane ring promotes facile ring-opening under the energetic conditions of mass spectrometry [15]. These fragmentation patterns are diagnostic for the presence of oxetane functionality and help distinguish this compound from related structures with different ring systems.

Infrared and Raman Vibrational Signatures

Nitrile Stretching Frequencies

The nitrile group in 5-Amino-2-(oxetan-3-yloxy)benzonitrile exhibits characteristic stretching frequencies that provide diagnostic information about the molecular structure. Aromatic nitriles typically display C≡N stretching frequencies in the range of 2220-2240 cm⁻¹ [16]. The exact position depends on the electronic environment created by the substituents on the aromatic ring [16].

The electron-donating amino group and the electron-withdrawing effects of the oxetane linkage create a complex electronic environment that influences the nitrile stretching frequency. The amino group, being electron-donating, tends to increase electron density in the aromatic system, potentially lowering the nitrile stretching frequency through conjugation effects [16]. This conjugation between the amino group and the nitrile functionality affects the bond order and consequently the vibrational frequency.

Oxetane Ring Vibrational Modes

The oxetane ring exhibits characteristic vibrational modes that reflect the strained four-membered ring structure. The C-O stretching vibrations appear in the range of 1000-1100 cm⁻¹, with the asymmetric C-O stretch typically observed around 1008 cm⁻¹ [11] [17]. These frequencies are characteristic of oxetane ring systems and provide diagnostic information about the cyclic ether functionality.

The oxetane ring also exhibits characteristic deformation modes. The ring breathing mode appears around 800-900 cm⁻¹, while the ring puckering mode occurs at much lower frequencies around 50-60 cm⁻¹ [11] [17]. These low-frequency modes are characteristic of the oxetane ring structure and provide information about the ring conformation and flexibility.

The C-H stretching vibrations of the oxetane ring appear in the range of 2900-3000 cm⁻¹, overlapping with other aliphatic C-H stretches in the molecule [11]. The C-H bending modes occur in the typical range of 1400-1500 cm⁻¹ and provide additional structural information about the oxetane ring environment.

Aromatic System Vibrations

The benzonitrile aromatic system exhibits characteristic vibrational patterns that reflect the substitution pattern and electronic environment. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹ [18] [19]. The exact frequencies depend on the substituent effects and the electronic environment of the aromatic ring.

The aromatic C=C stretching vibrations appear in the range of 1500-1600 cm⁻¹, with multiple bands reflecting the different C=C bonds in the substituted benzene ring [18] [19]. The aromatic C-H bending modes occur in the range of 1000-1200 cm⁻¹ and provide information about the aromatic substitution pattern.

The out-of-plane C-H bending vibrations appear in the range of 800-900 cm⁻¹ and are characteristic of the aromatic substitution pattern [19]. These modes are sensitive to the number and position of substituents on the aromatic ring and provide diagnostic information about the molecular structure.

Amino Group Vibrations

The amino group exhibits characteristic vibrational modes that provide information about the electronic environment and hydrogen bonding interactions. The N-H stretching vibrations appear in the range of 3300-3500 cm⁻¹, with primary amines typically showing two bands corresponding to symmetric and asymmetric stretching modes [19] [20].

The N-H bending vibrations appear around 1600-1650 cm⁻¹ and are sensitive to the electronic environment of the amino group [19]. The presence of the electron-withdrawing nitrile group and the electron-donating oxetane linkage creates a complex electronic environment that influences these vibrational frequencies.

Ultraviolet-Visible Absorption Profiles and Solvatochromic Effects

Electronic Absorption Characteristics

5-Amino-2-(oxetan-3-yloxy)benzonitrile exhibits characteristic electronic absorption bands that reflect the extended conjugation system and the electronic interactions between the amino group and the nitrile functionality. The primary absorption band occurs in the near-ultraviolet region around 250-300 nm, corresponding to π-π* transitions within the aromatic system [18] [21].

The presence of the amino group as an electron-donating substituent creates push-pull electronic effects in combination with the electron-withdrawing nitrile group [22] [21]. This electronic arrangement leads to charge transfer transitions that appear as lower energy absorption bands in the 300-350 nm region. The exact position and intensity of these bands depend on the solvent environment and the degree of electronic coupling between the donor and acceptor groups.

Solvatochromic Response Patterns

The solvatochromic behavior of 5-Amino-2-(oxetan-3-yloxy)benzonitrile reflects the charge transfer character of the electronic transitions. In polar solvents, the absorption bands exhibit bathochromic shifts (red shifts) due to the stabilization of the excited state charge transfer character [22] [21]. The magnitude of these shifts depends on the solvent polarity and the ability of the solvent to stabilize the charge-separated excited state.

The nitrile group participates in solvatochromic effects through its ability to engage in specific solvent interactions. Studies of related benzonitrile derivatives have shown that the nitrile stretching frequency exhibits solvent-dependent shifts that correlate with solvent polarity parameters [21] [23]. These effects arise from the electrostatic interaction between the nitrile dipole and the solvent reaction field.

Hydrogen Bonding Effects

The amino group in 5-Amino-2-(oxetan-3-yloxy)benzonitrile can participate in hydrogen bonding interactions with protic solvents, leading to distinctive solvatochromic effects [22] [21]. In hydrogen bond-donating solvents, the amino group acts as a hydrogen bond acceptor, which affects the electronic distribution in the aromatic system and consequently the absorption spectrum.

The formation of hydrogen bonds with the amino group leads to changes in the charge transfer character of the electronic transitions. These effects are particularly pronounced in alcoholic solvents and other protic media, where specific hydrogen bonding interactions can occur [21] [24]. The solvatochromic response in these systems provides information about the electronic structure and the nature of the solvent-solute interactions.

Temperature-Dependent Spectral Behavior

The temperature dependence of the electronic absorption spectrum provides information about the molecular dynamics and conformational effects in 5-Amino-2-(oxetan-3-yloxy)benzonitrile. Changes in temperature affect the population of different conformational states and the strength of intermolecular interactions [25] [26].

At lower temperatures, the absorption bands may exhibit sharper profiles due to reduced vibrational broadening and more defined electronic transitions. The oxetane ring conformation may also be temperature-dependent, potentially affecting the overall electronic properties of the molecule through conformational changes that alter the electronic coupling between different parts of the molecule.